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Compound of Interest

Compound Name: Solvent Yellow 72

Cat. No.: B1595498

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Solvent Yellow 72 (C.1. 127450), a monoazo dye with the chemical formula C17H16N+O2 and a
molecular weight of 308.33 g/mol .[1][2] This document is intended to serve as a core resource
for researchers and professionals involved in the analysis, characterization, and application of
this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Solvent Yellow 72, facilitating
easy comparison and reference.

UV-Visible Spectroscopy

The electronic absorption spectrum of Solvent Yellow 72 is characterized by an absorption
maximum (Amax) in the visible region, which is typical for azo dyes and is responsible for its
yellow color.[1] The exact position of the Amax can be influenced by the solvent used.

Parameter Value Solvent

Amax ~400-500 nm (expected) Ethanol

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1595498?utm_src=pdf-interest
https://www.benchchem.com/product/b1595498?utm_src=pdf-body
https://www.benchchem.com/product/b1595498
https://www.mdpi.com/1422-8599/2019/1/M1055
https://www.benchchem.com/product/b1595498?utm_src=pdf-body
https://www.benchchem.com/product/b1595498?utm_src=pdf-body
https://www.benchchem.com/product/b1595498
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: The specific experimental Amax value in ethanol was not found in the available search
results. The provided range is based on the typical absorption of azo dyes.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of Solvent Yellow 72 reveals characteristic absorption bands
corresponding to its various functional groups. The data presented below is based on a KBr

pellet sample.
Wavenumber (cm~12) Assignment
~1450-1600 N=N stretching (azo group)
Data not available C-H stretching (aromatic)
Data not available C-H stretching (aliphatic -CHs)
Data not available C=0 stretching (pyrazolone ring)
Data not available C-N stretching
Data not available C-O stretching (methoxy group)

Note: A detailed experimental IR peak list was not available in the search results. The N=N
stretching frequency is a characteristic feature of azo compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the chemical environment of
the hydrogen and carbon atoms in the Solvent Yellow 72 molecule. The following are
predicted chemical shifts in CDCls.

1H NMR (CDCls)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) -CHs (methyl on
Data not available s 3H ]
pyrazolone ring)
. -OCHs (methoxy
Data not available S 3H
group)
) Aromatic protons
Data not available m 4H ]
(methoxyphenyl ring)
Aromatic protons
Data not available m 5H (phenyl ring on

pyrazolone)

13C NMR (CDCls)

Chemical Shift (ppm) Assighment

Data not available -CHs (methyl on pyrazolone ring)
Data not available -OCHs (methoxy group)

Data not available Aromatic carbons

Data not available C=0 (pyrazolone ring)

Data not available Quaternary carbons in pyrazolone ring

Note: Experimental *H and 3C NMR data with specific chemical shifts and coupling constants
for Solvent Yellow 72 were not found in the search results. The assignments are based on the
known structure of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Solvent Yellow 72. The data below is based on Electron lonization (El) mass spectrometry.
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miz lon Identity
308.13 [M]* (Molecular lon)
Data not available Fragment ions

Note: While the molecular ion peak corresponding to the molecular weight of Solvent Yellow

72 is expected at m/z 308, a detailed experimental mass spectrum with a list of fragment ions

was not available in the search results. Predicted m/z values for various adducts can be found
in public databases.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization for specific instrumentation and sample
characteristics.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of Solvent Yellow 72.
Materials:

Solvent Yellow 72

Ethanol (spectroscopic grade)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes
Procedure:

o Sample Preparation: Prepare a stock solution of Solvent Yellow 72 in ethanol at a
concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution
(e.g., 10 pg/mL) in ethanol.
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e Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the
wavelength range to scan from 300 to 700 nm.

o Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the
spectrophotometer. Record the baseline spectrum.

o Sample Measurement: Rinse the cuvette with the dilute Solvent Yellow 72 solution and then
fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption
spectrum.

o Data Analysis: Determine the wavelength of maximum absorbance (Amax) from the recorded
spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Solvent Yellow 72.

Materials:

Solvent Yellow 72 (powder)

Potassium bromide (KBr, spectroscopic grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of Solvent Yellow 72 (1-2 mg) with approximately 100-
200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is
obtained.

o Transfer the mixture to a pellet press die.
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o Apply pressure to the die to form a transparent or semi-transparent pellet.

 Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm~1.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of Solvent Yellow 72.

Materials:

Solvent Yellow 72

Deuterated chloroform (CDCIs)

NMR tubes

NMR spectrometer
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Solvent Yellow 72 in about 0.6-0.7
mL of CDCIs in a clean, dry NMR tube. Ensure the sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer
on the deuterium signal of the solvent and shim the magnetic field to achieve optimal
resolution.

o Data Acquisition:
o Acquire the *H NMR spectrum.

o Acquire the 3C NMR spectrum.
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» Data Processing and Analysis: Process the raw data (Fourier transformation, phase
correction, and baseline correction). Integrate the *H NMR signals and determine the
chemical shifts and coupling constants. Assign the signals in both tH and 3C spectra to the
respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Solvent Yellow 72.
Materials:

e Solvent Yellow 72

» Mass spectrometer with an Electron lonization (El) source

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source of the mass
spectrometer. For a solid sample, a direct insertion probe may be used.

« lonization: lonize the sample using a beam of high-energy electrons (typically 70 eV).
o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

» Detection and Data Acquisition: Detect the ions and record the mass spectrum, which is a
plot of ion intensity versus m/z.

» Data Analysis: Identify the molecular ion peak ([M]*) to confirm the molecular weight.
Analyze the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound like Solvent Yellow 72.
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A flowchart of the general workflow for spectroscopic analysis.

Relationship of Spectroscopic Data in Structural
Elucidation

This diagram illustrates how different spectroscopic techniques provide complementary
information for the complete structural elucidation of Solvent Yellow 72.
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Relationship between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Solvent Yellow 72: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72
https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72
https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

